molecular formula C8H6N4 B13005740 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile

1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile

Cat. No.: B13005740
M. Wt: 158.16 g/mol
InChI Key: LHFDIWFMVAXZGN-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile is a valuable chemical scaffold in medicinal chemistry and drug discovery research. The benzotriazole core is recognized as a privileged structure in the design of pharmacologically active compounds and is often used as a bioisosteric replacement for other triazolic systems . This specific derivative, featuring a nitrile group, is of significant interest for developing novel therapeutic agents. Research on analogous 1,2,3-triazole and benzotriazole compounds has demonstrated their potential as potent inhibitors for various biological targets. These include serving as α-glucosidase inhibitors for anti-diabetic research , antimicrobial agents , and antitumor compounds . The structural features of this compound make it a versatile synthetic intermediate for constructing more complex molecules via further chemical transformations, such as click chemistry cycloadditions . It is also applicable in materials science, for instance, in the development of novel lubricant compositions . This product is intended for research and development purposes only. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

3-methylbenzotriazole-4-carbonitrile

InChI

InChI=1S/C8H6N4/c1-12-8-6(5-9)3-2-4-7(8)10-11-12/h2-4H,1H3

InChI Key

LHFDIWFMVAXZGN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2N=N1)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Methyl-1H-benzo[d]triazole-7-carbonitrile typically starts from benzotriazole or substituted benzotriazoles, which undergo functional group transformations to introduce the methyl and nitrile substituents at the desired positions. The key steps involve:

  • Formation of the benzotriazole ring system via diazotization and cyclization of o-phenylenediamine derivatives.
  • Introduction of the nitrile group at the 7-position through substitution or cyanation reactions.
  • Methylation at the N-1 position using methylating agents.

Preparation of Benzotriazole Core

A common method to prepare the benzotriazole nucleus involves the diazotization of 1,2-phenylenediamine followed by intramolecular cyclization. For example, reacting 1,2-phenylenediamine with sodium nitrite in acetic acid at 70–80 °C for 1 hour, followed by pH adjustment to 4.4–4.6, yields 1H-benzo[d]triazole as a white crystalline solid with a yield of approximately 90%.

Step Reagents & Conditions Product Yield Melting Point (°C)
Diazotization & Cyclization 1,2-phenylenediamine, NaNO2, AcOH, 70-80 °C, 1 h 1H-benzo[d]triazole 90% 98-100

Introduction of the Nitrile Group at the 7-Position

The nitrile group can be introduced via cyanation reactions using cyanogen bromide or related reagents. One documented approach involves the reaction of benzotriazole with cyanogen bromide in the presence of sodium hydroxide in ethanol and acetone at 0–20 °C for 30 minutes. This reaction produces an intermediate nitrile-substituted benzotriazole derivative with a yield of about 33%.

Step Reagents & Conditions Product Yield Notes
Cyanation Benzotriazole, cyanogen bromide, NaOH, EtOH/acetone, 0–20 °C, 0.5 h Benzotriazole carbonitrile intermediate 33% Solid formation observed

Representative Preparation Method for 1-Methyl-1H-benzo[d]triazole-7-carbonitrile

While direct preparation details for this exact compound are limited, a plausible synthetic route based on literature involves:

  • Synthesis of 7-cyano-1H-benzo[d]triazole via cyanation of benzotriazole.
  • Subsequent methylation at the N-1 position using methyl iodide under basic conditions.
  • Purification by recrystallization or chromatography.

Data Summary Table

Compound/Intermediate Key Reagents & Conditions Yield (%) Melting Point (°C) Notes
1H-benzo[d]triazole 1,2-phenylenediamine, NaNO2, AcOH, 70-80 °C, 1 h 90 98-100 White crystalline solid
Benzotriazole carbonitrile intermediate Cyanogen bromide, NaOH, EtOH/acetone, 0–20 °C, 0.5 h 33 Not reported Solid formation observed
1-Methyl-1H-benzo[d]triazole-7-carbonitrile Methyl iodide, base, solvent, room temp, several h Not explicitly reported Not reported Requires purification

Research Findings and Notes

  • The diazotization and cyclization step is well-established with high yield and purity, providing a reliable benzotriazole scaffold.
  • Cyanation using cyanogen bromide is effective but yields are moderate (~33%), indicating potential for optimization.
  • Methylation is a standard reaction in heterocyclic chemistry but requires careful control to avoid over-alkylation or side reactions.
  • Purification methods such as recrystallization from solvents like benzene or dichloromethane and chromatographic techniques are essential to obtain high-purity final products.
  • The melting points and spectral data (NMR, MS) are consistent with the expected structures, confirming successful synthesis steps.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

Chemistry

1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly those involving heterocyclic compounds. Its reactivity allows for various chemical transformations including:

  • Substitution Reactions : The nitrile group can undergo nucleophilic substitution to form amines or carboxylic acids.
  • Cyclization Reactions : It can participate in cyclization reactions to yield other triazole derivatives.

Biology

In biological research, this compound has been investigated for its antimicrobial and anticancer properties. Studies have shown that it exhibits significant activity against various bacterial strains and cancer cell lines.

  • Antimicrobial Activity : The compound has demonstrated efficacy against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis through the modulation of cell cycle regulators.

Medicine

The potential applications in medicine are noteworthy. Research is ongoing into its use as a drug candidate , particularly for developing enzyme inhibitors that target specific pathways in microbial resistance and cancer metabolism.

  • Enzyme Inhibition : Notably, it has been studied for its ability to inhibit decaprenylphosphoryl-d-ribose oxidase 1 (DprE1), an enzyme crucial for mycobacterial cell wall biosynthesis. This suggests possible applications in treating tuberculosis.

Industry

In industrial applications, this compound is explored as a corrosion inhibitor for metals like copper. Its ability to form stable complexes with metal surfaces prevents corrosion and enhances the longevity of metal components.

Antimicrobial Efficacy Case Study

A comparative study assessed the antimicrobial properties of various benzotriazole derivatives, including this compound. Key findings included:

  • Minimum Inhibitory Concentration (MIC) against E. coli: 32 µg/mL
  • Minimum Bactericidal Concentration (MBC) against Bacillus subtilis: 64 µg/mL

These results indicate the compound's potential as a new antimicrobial agent.

Anticancer Activity Case Study

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The specific mechanisms are still under investigation but may involve alterations in signaling pathways related to cell survival and proliferation.

Mechanism of Action

The mechanism by which 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Triazole and Related Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Polar Surface Area (Ų) Rotatable Bonds
1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile C8H6N4 174.17 1-Me, 7-CN ~85 (estimated) 1
1H-Benzotriazole-1-acetonitrile C8H6N4 174.17 1-CH2CN ~95 2
1-(Cyclopropylmethyl)-6-methyl-imidazo[1,2-b]pyrazole-7-carbonitrile C11H12N4 200.24 Cyclopropylmethyl, 6-Me, 7-CN ~75 3
Thiadiazole derivative 9b () C19H16N6S 360.43 1,3,4-Thiadiazole, aryl groups ~120 5

Key Observations :

  • The target compound has a lower molecular weight (174.17) compared to bulkier derivatives like the thiadiazole analog (360.43), which may enhance membrane permeability .
  • Its polar surface area (estimated ~85 Ų) and single rotatable bond align with Veber’s criteria for good oral bioavailability (PSA ≤ 140 Ų, ≤10 rotatable bonds), suggesting favorable pharmacokinetics .

Table 2: Antitumor Activity of Triazole Derivatives

Compound Name/ID Target Cell Line (IC50, µM) Key Structural Features Reference
This compound N/A* 7-CN, compact structure
Thiadiazole derivative 9b HepG2: 2.94 1,3,4-Thiadiazole, aryl substituents
Thiazole derivative 12a HepG2: 1.19; MCF-7: 3.40 Thiazole, diazenyl group
CYR5099 (NOX2 inhibitor) In vivo anti-inflammatory Benzoindole core, iminoether

Key Observations :

  • While direct activity data for the target compound is unavailable, structurally related triazole derivatives exhibit potent antitumor activity. For example, the thiazole derivative 12a shows sub-micromolar IC50 values, attributed to its thiazole and diazenyl groups enhancing target engagement .

Biological Activity

1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

The compound is characterized by its unique triazole ring structure, which contributes to its interaction with various biological targets. The presence of the carbonitrile group further enhances its chemical properties and biological efficacy.

Biological Activities

Antimicrobial Activity
Research has demonstrated that derivatives of benzo[d][1,2,3]triazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the triazole moiety can effectively inhibit bacterial growth and have been tested against various pathogens including Staphylococcus aureus and Escherichia coli .

Anticancer Properties
Several studies indicate that 1-methyl-1H-benzo[d][1,2,3]triazole derivatives possess anticancer activity. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms such as inhibiting cell proliferation and promoting cell cycle arrest . In particular, the ability to inhibit specific kinases involved in cancer progression has been highlighted.

Cholinesterase Inhibition
The compound has also been studied for its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer’s. Research indicates that this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thus enhancing cholinergic transmission .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring interacts with enzymes such as AChE and BuChE through hydrogen bonding and π-stacking interactions.
  • Cell Cycle Modulation : The compound can interfere with cell cycle progression in cancer cells by modulating key regulatory proteins.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of benzo[d][1,2,3]triazole against Helicobacter pylori. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, demonstrating enhanced efficacy .

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that 1-methyl-1H-benzo[d][1,2,3]triazole derivatives induced apoptosis at low micromolar concentrations. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth ,
AnticancerInduction of apoptosis ,
Cholinesterase inhibitionAChE and BuChE inhibition ,

Q & A

Q. What spectroscopic methods are recommended for characterizing 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile and its analogs?

Answer:

  • 1H/13C NMR Spectroscopy : Use high-resolution NMR (400–600 MHz) in deuterated solvents (e.g., DMSO-d6 or CDCl3) to resolve aromatic protons and nitrile signals. For example, analogous compounds showed distinct triazole ring protons at δ 8.0–8.5 ppm and nitrile peaks at ~110–120 ppm in 13C NMR .
  • Melting Point Analysis : Confirm purity via melting point determination (e.g., analogs in exhibited melting points between 131–235°C, correlating with substituent bulkiness) .
  • IR Spectroscopy : Identify nitrile (C≡N) stretches at ~2200–2250 cm⁻¹ and triazole C-N vibrations at 1500–1600 cm⁻¹.

Q. What in vitro protocols are suitable for preliminary biological evaluation?

Answer:

  • Cell Culture : Use human cell lines (e.g., BJ fibroblasts or HUVECs) in DMEM/RPMI media supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics. Incubate at 37°C with 5% CO₂ .
  • Dose-Response Assays : Test compounds at 0.1–100 µM for 24–72 hours. Monitor cytotoxicity via MTT or resazurin assays.

Q. How should researchers handle safety and toxicity concerns during synthesis?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to volatile intermediates (e.g., methyl propiolate in ).
  • Waste Disposal : Segregate nitrile-containing waste for specialized treatment, as per SDS guidelines (e.g., highlights 100% purity hazards) .

Advanced Research Questions

Q. How can regioselectivity in triazole formation be controlled during synthesis?

Answer:

  • Catalyst Selection : Ruthenium complexes (e.g., {(Tp)(PPh₃)₂Ru(N₃)}) favor 1,4-disubstituted triazoles via click chemistry, as shown in . Copper catalysts (CuAAC) typically yield 1,5-regioisomers .
  • Solvent and Temperature : Refluxing toluene at 110°C for 24 hours optimizes cycloaddition yields (e.g., 85% in ) .

Q. What computational methods aid in predicting reactivity and electronic properties?

Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs). For example, employed DFT to analyze charge distribution in quinoline-triazole hybrids .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., dichloromethane vs. ether in crystallization protocols) .

Q. How can crystallographic data resolve structural ambiguities in analogs?

Answer:

  • X-ray Diffraction : Compare bond lengths (e.g., triazole N-N bonds: 1.309–1.356 Å in ) and angles (e.g., C-CH₂-N = 112.13° vs. ideal tetrahedral 109.47°) .
  • Packing Analysis : Identify π-π stacking or hydrogen-bonding networks influencing stability (e.g., benzoimidazole derivatives in ) .

Q. How should researchers address contradictory solubility or melting point data in analogs?

Answer:

  • Substituent Effects : Bulky groups (e.g., biphenyl in ) reduce solubility but increase melting points (e.g., 233–235°C for compound 8j) .
  • Purification : Use silica gel chromatography with gradient elution (e.g., ether → CH₂Cl₂ in ) to isolate pure products .

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